2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one
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Description
2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
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Biological Activity
The compound 2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one is a synthetic molecule that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenoxy group, a triazole moiety, and an azetidine ring. Its molecular formula is C19H19ClN4O3, and it exhibits several functional groups that contribute to its biological activity.
Key Structural Features
Structural Component | Description |
---|---|
Chlorophenoxy Group | Enhances lipophilicity and biological activity. |
Triazole Ring | Known for its role in various pharmacological activities including antifungal and anticancer properties. |
Azetidine Ring | Imparts unique steric and electronic properties that may influence receptor binding. |
Anticancer Activity
Recent studies have indicated that derivatives of triazoles, including those similar to the target compound, exhibit significant anticancer properties. For example, compounds with triazole rings have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target compound displayed IC50 values ranging from 27.3 μM to 43.4 μM against the MCF-7 cell line, indicating moderate cytotoxicity .
- HCT-116 (Colon Cancer) : Some analogs were effective with an IC50 value of 6.2 μM .
Antiviral Activity
The triazole moiety is also associated with antiviral activities. Research indicates that compounds containing triazoles can inhibit viral replication by interfering with viral enzymes or host cellular processes .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Some derivatives have shown inhibition of AChE, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Antioxidant Properties
Preliminary studies suggest that compounds derived from similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
The biological activity of this compound may involve multiple mechanisms:
- Receptor Binding : The chlorophenoxy and triazole groups may facilitate binding to specific receptors or enzymes.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Oxidative Stress Modulation : The antioxidant properties may help in reducing cellular damage and enhancing cell survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole-containing compounds:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against several cell lines, highlighting the importance of substituent variations on biological efficacy .
- In Vivo Studies : While most current findings are based on in vitro assays, future research should focus on in vivo models to better understand pharmacokinetics and therapeutic potential.
- Comparative Analysis : Compounds structurally related to the target compound have been compared for their efficacy against standard drugs like cisplatin, revealing comparable or superior activity in some cases .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-12-8-16(25-18(23-12)21-11-22-25)27-15-9-24(10-15)17(26)19(2,3)28-14-6-4-13(20)5-7-14/h4-8,11,15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDOBURCVQGHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.